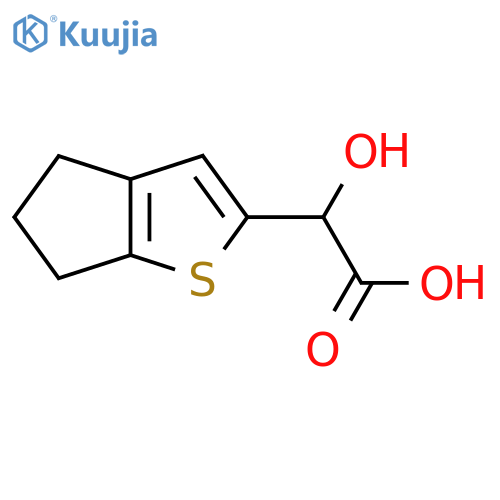

Cas no 1782028-35-6 (2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acid)

2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acid

- EN300-1734730

- 1782028-35-6

- 2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid

-

- インチ: 1S/C9H10O3S/c10-8(9(11)12)7-4-5-2-1-3-6(5)13-7/h4,8,10H,1-3H2,(H,11,12)

- InChIKey: LRXWYIZVQRAOHP-UHFFFAOYSA-N

- ほほえんだ: S1C(C(C(=O)O)O)=CC2=C1CCC2

計算された属性

- せいみつぶんしりょう: 198.03506535g/mol

- どういたいしつりょう: 198.03506535g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 85.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1734730-0.1g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 0.1g |

$1257.0 | 2023-09-20 | ||

| Enamine | EN300-1734730-0.25g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 0.25g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1734730-0.5g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 0.5g |

$1372.0 | 2023-09-20 | ||

| Enamine | EN300-1734730-2.5g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 2.5g |

$2800.0 | 2023-09-20 | ||

| Enamine | EN300-1734730-1g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 1g |

$1429.0 | 2023-09-20 | ||

| Enamine | EN300-1734730-10g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 10g |

$6144.0 | 2023-09-20 | ||

| Enamine | EN300-1734730-10.0g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 10g |

$6144.0 | 2023-06-04 | ||

| Enamine | EN300-1734730-5.0g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 5g |

$4143.0 | 2023-06-04 | ||

| Enamine | EN300-1734730-1.0g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 1g |

$1429.0 | 2023-06-04 | ||

| Enamine | EN300-1734730-0.05g |

2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-hydroxyacetic acid |

1782028-35-6 | 0.05g |

$1200.0 | 2023-09-20 |

2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acid 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acidに関する追加情報

Chemical Compound CAS No. 1782028-35-6: 2-{4H,5H,6H-Cyclopentabthiophen-2-yl}-2-hydroxyacetic Acid

2-{4H,5H,6H-Cyclopentabthiophen-2-yl}-2-hydroxyacetic acid (CAS No. 1782028-35-6) is a unique organic compound with a complex structure that has garnered significant attention in recent scientific research. This compound belongs to the class of cyclopentabthiophene derivatives, which are known for their intriguing electronic properties and potential applications in various fields such as materials science and pharmacology. The molecule consists of a cyclopentabthiophene ring system fused with a hydroxyacetic acid moiety, creating a structure that exhibits both aromatic and non-aromatic characteristics.

Recent studies have focused on the synthesis and characterization of this compound, particularly its electronic properties. Researchers have employed advanced computational methods, such as density functional theory (DFT), to analyze the molecular orbitals and electronic transitions of cyclopentabthiophene derivatives. These studies have revealed that the presence of the hydroxyacetic acid group significantly influences the compound's reactivity and stability. The hydroxyl group in the hydroxyacetic acid moiety introduces hydrogen bonding capabilities, which can enhance the compound's solubility in polar solvents and improve its interaction with biological systems.

The cyclopentabthiophene ring system is a key feature of this compound, contributing to its unique electronic properties. This ring system is characterized by a conjugated π-system that allows for efficient electron delocalization. Recent research has explored the use of this compound in organic electronics, particularly as a potential candidate for organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability of the cyclopentabthiophene derivatives to absorb visible light makes them promising materials for energy conversion applications.

In addition to its electronic properties, 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acid has shown potential in the field of medicinal chemistry. Studies have demonstrated that this compound exhibits moderate anti-inflammatory and antioxidant activities, making it a candidate for further exploration in drug development. The hydroxyacetic acid group plays a crucial role in these biological activities by providing sites for hydrogen bonding and influencing the overall pharmacokinetics of the molecule.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to achieve high yields and purity levels. For instance, the use of transition metal catalysts has been shown to significantly improve the efficiency of key steps in the synthesis process. These advancements have made it possible to scale up production for both research and industrial applications.

Another area of interest is the environmental impact of this compound. Given its potential use in electronic devices and pharmaceuticals, understanding its degradation pathways and toxicity profile is essential. Recent studies have investigated the biodegradation of cyclopentabthiophene derivatives under various environmental conditions. Results indicate that these compounds exhibit moderate biodegradability, but further research is needed to assess their long-term effects on ecosystems.

In conclusion, CAS No. 1782028-35-6, or 2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acid, represents a versatile compound with promising applications across multiple disciplines. Its unique structure combines the electronic properties of cyclopentabthiophene with the functional versatility of hydroxyacetic acid, making it an attractive target for both academic and industrial research. As advancements in synthetic methods and material characterization continue to emerge, this compound is expected to play an increasingly important role in shaping future technologies.

1782028-35-6 (2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-hydroxyacetic acid) 関連製品

- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)

- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)

- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)

- 1805895-58-2(1-Bromo-1-(3-ethoxy-5-nitrophenyl)propan-2-one)

- 2253639-90-4(Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride)

- 2680685-13-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid)

- 2227891-22-5(5-(3R)-3-aminobutylthiophene-2-carbonitrile)

- 331462-24-9(3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide)

- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)